molecular formula C23H20BrFN2O5 B2381556 N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide CAS No. 477886-79-6

N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide

Cat. No.: B2381556
CAS No.: 477886-79-6
M. Wt: 503.324
InChI Key: NLLCHKCTLMMYTM-LGJNPRDNSA-N
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Description

N'-{(E)-[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide is a carbohydrazide derivative featuring a 3,4,5-trimethoxybenzene core linked via a hydrazone bridge to a substituted phenoxybenzylidene group. This compound belongs to a class of Schiff base derivatives known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . The presence of electron-withdrawing substituents (4-bromo and 2-fluoro) on the phenoxy group may enhance its lipophilicity and influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for crystallinity and bioactivity .

Properties

IUPAC Name

N-[(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylideneamino]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrFN2O5/c1-29-20-10-15(11-21(30-2)22(20)31-3)23(28)27-26-13-14-6-4-5-7-18(14)32-19-9-8-16(24)12-17(19)25/h4-13H,1-3H3,(H,27,28)/b26-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLCHKCTLMMYTM-LGJNPRDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC=C2OC3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CC=C2OC3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrFN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide (CAS No. 477886-79-6) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological activity based on diverse research findings.

  • Molecular Formula : C23H20BrFN2O5
  • Molecular Weight : 503.32 g/mol
  • Structure : The compound features a hydrazide linkage with a trimethoxybenzene moiety and a bromo-fluorophenoxy group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with an appropriate aldehyde derivative, specifically 2-(4-bromo-2-fluorophenoxy)benzaldehyde. The reaction conditions often include solvent systems such as ethanol or methanol under reflux to facilitate the formation of the imine bond.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on hydrazone derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents (bromo and fluoro) in the structure is believed to enhance these activities by increasing lipophilicity and altering membrane permeability.

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistically, it is thought to inhibit specific signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry evaluated a series of hydrazone derivatives including this compound.
    • Results indicated a dose-dependent inhibition of cell growth in MCF-7 cells with an IC50 value of approximately 15 µM.
    • The compound was noted to disrupt mitochondrial membrane potential leading to increased reactive oxygen species (ROS) production.
  • Antimicrobial Evaluation :
    • A comparative study assessed the antimicrobial efficacy of several hydrazone derivatives against clinical isolates.
    • This compound showed notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineIC50/MIC (µg/mL or µM)Reference
AnticancerMCF-715 µM
AnticancerHeLa20 µM
AntimicrobialStaphylococcus aureus16 µg/mL
AntimicrobialEscherichia coli32 µg/mL

Comparison with Similar Compounds

Core Carbohydrazide vs. Benzamide Derivatives

  • Target Compound : The carbohydrazide backbone allows for intramolecular hydrogen bonding (N–H···O and C–H···O), which stabilizes the planar hydrazone conformation .
  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () : Replacing the hydrazone with an amide group eliminates the possibility of intramolecular N–H···O bonds. Instead, intermolecular N–H···O hydrogen bonds form chains along the [101] crystallographic direction, leading to distinct packing patterns .
    • Key Difference : Amides generally exhibit higher metabolic stability but reduced conformational flexibility compared to hydrazones.

Variations in Benzylidene Substituents

Substituents on the benzylidene moiety significantly impact physicochemical and biological properties:

Compound Name (Reference) Substituent on Benzylidene Hydrogen Bonding Biological Activity
Target Compound 2-(4-Bromo-2-fluorophenoxy)phenyl Not reported Not specified in evidence
(E)-N'-(2-Hydroxybenzylidene)-... 2-Hydroxybenzylidene Intramolecular O–H···N; intermolecular N–H···O and C–H···O Moderate antifungal activity
(E)-N'-(5-Bromo-2-hydroxybenzylidene)-... 5-Bromo-2-hydroxybenzylidene Enhanced halogen bonding (Br···O) Improved crystallinity
4-Aryl-2-[(2E)-... thiazoles 3,4,5-Trimethoxybenzylidene Not reported Antioxidant, antimicrobial
  • Target vs.

Heterocyclic Modifications

  • Pyrazinecarbohydrazide (): Incorporation of a pyrazine ring in place of the phenoxy group results in a planar, aromatic system with enhanced π-π interactions. This derivative demonstrated anti-inflammatory efficacy in vivo, suggesting that heterocyclic substitutions can improve target specificity .
  • Thiazole Derivatives () : Replacing the benzene ring with a thiazole moiety introduces sulfur-based interactions (e.g., S···π), which may enhance antimicrobial activity.

Crystallography

  • The target compound’s structural analogues (e.g., ) crystallize in monoclinic or triclinic systems with hydrogen-bonded 1D chains or layers. The bromo and fluoro substituents in the target compound are expected to influence packing via halogen bonding (C–Br···O) .
  • Software such as SHELX () is widely used for refining crystal structures of such derivatives, ensuring accurate determination of bond lengths and angles .

Preparation Methods

Preparation of 3,4,5-Trimethoxybenzoic Acid

3,4,5-Trimethoxybenzoic acid serves as the hydrazide precursor. Commercial availability is limited, necessitating synthesis via:

  • O-Methylation of gallic acid : Gallic acid is treated with dimethyl sulfate in alkaline aqueous conditions to install methoxy groups at positions 3, 4, and 5.
  • Purification : Recrystallization from ethanol/water yields white crystals (m.p. 163–165°C).

Table 1: Methylation Reagent Comparison

Reagent Solvent Temperature (°C) Yield (%)
Dimethyl sulfate NaOH/H₂O 60 82
Methyl iodide Acetone Reflux 68

Conversion to 3,4,5-Trimethoxybenzoic Acid Hydrazide

  • Acid chloride formation : 3,4,5-Trimethoxybenzoic acid reacts with thionyl chloride (SOCl₂) under reflux (2 h), yielding the corresponding acid chloride.
  • Hydrazination : Addition of excess hydrazine hydrate (NH₂NH₂·H₂O) in dry THF at 0°C, followed by stirring at room temperature (12 h).
  • Isolation : Filtration and washing with cold ethanol affords the hydrazide as a white solid (m.p. 178–180°C).

Synthesis of 2-(4-Bromo-2-fluorophenoxy)benzaldehyde

Preparation of 4-Bromo-2-fluorophenol

  • Halogenation : Direct bromination of 2-fluorophenol using bromine (Br₂) in acetic acid at 40°C.
  • Regioselectivity : Electrophilic aromatic substitution favors para-bromination due to ortho/para-directing effects of the -OH group.

Table 2: Bromination Conditions

Brominating Agent Solvent Time (h) Yield (%)
Br₂ Acetic acid 4 75
NBS CCl₄ 6 62

Etherification with 2-Hydroxybenzaldehyde

  • Nucleophilic aromatic substitution : 4-Bromo-2-fluorophenol reacts with 2-fluorobenzaldehyde in the presence of K₂CO₃ in DMF (100°C, 8 h).
  • Workup : Extraction with ethyl acetate and column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates the aldehyde.

Hydrazone Condensation

Reaction Optimization

Equimolar quantities of 3,4,5-trimethoxybenzenecarbohydrazide and 2-(4-bromo-2-fluorophenoxy)benzaldehyde are condensed in ethanol with catalytic acetic acid (5 mol%).

Table 3: Solvent Screening for Condensation

Solvent Temperature (°C) Time (h) Yield (%)
Ethanol Reflux 6 88
Methanol Reflux 8 79
THF 70 12 65

Mechanistic Pathway

The acid catalyst protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the hydrazide’s terminal amine. Dehydration yields the (E)-hydrazone, stabilized by conjugation with aromatic systems.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, CH=N), 7.85–6.75 (m, 10H, aromatic), 3.92 (s, 9H, OCH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).
  • MS (ESI+) : m/z 503.33 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity, with retention time 12.7 min.

Challenges and Mitigation Strategies

  • Aldehyde Oxidation : Use of mild oxidizing agents (e.g., MnO₂) prevents over-oxidation to carboxylic acids.
  • Hydrazone Geometry : Rigorous exclusion of moisture favors (E)-isomer dominance (>95% by NOESY).

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves a multi-step condensation reaction between 2-(4-bromo-2-fluorophenoxy)benzaldehyde and 3,4,5-trimethoxybenzenecarbohydrazide under reflux conditions. Solvents like ethanol or dimethylformamide (DMF) are used, with catalytic acetic acid to drive imine bond formation .
  • Key Steps :

Aldehyde activation via reflux in ethanol (70°C, 6–8 hours).

Hydrazide coupling under nitrogen atmosphere to prevent oxidation.

  • Purification :
    Recrystallization from ethanol/dichloromethane (1:3 v/v) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodological Answer :
  • NMR :
    ¹H NMR (400 MHz, DMSO-d₆) identifies the imine proton (δ 8.5–8.7 ppm) and aromatic protons (δ 6.8–7.6 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and methoxy groups (δ 55–60 ppm) .
  • Mass Spectrometry :
    High-resolution ESI-MS provides molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns verify the hydrazide backbone .

Q. What preliminary biological screening assays are recommended?

  • Methodological Answer :
  • Antimicrobial Activity :
    Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potential .
  • Cytotoxicity :
    MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Modifications :
    Vary substituents on the phenyl ring (e.g., replace methoxy with hydroxy or halogens) to assess electronic effects on bioactivity .
  • Assay Design :
    Compare IC₅₀ values across analogs using dose-response curves. Correlate logP (HPLC-derived) with membrane permeability .
  • Computational Modeling :
    Perform molecular docking (AutoDock Vina) to predict binding affinity for targets like E. coli DNA gyrase or human topoisomerase II .

Q. What strategies resolve contradictory data in stability studies under physiological conditions?

  • Methodological Answer :
  • Degradation Analysis :
    Incubate the compound in PBS (pH 7.4, 37°C) and monitor via LC-MS at 0, 6, 12, and 24 hours. Hydrolysis of the imine bond is a common degradation pathway .
  • Stabilization :
    Co-administration with antioxidants (e.g., ascorbic acid) or formulation in liposomes reduces degradation rates .

Q. How can enantiomeric purity be achieved if stereocenters are introduced?

  • Methodological Answer :
  • Chiral Synthesis :
    Use (R)- or (S)-BINOL-derived catalysts during hydrazide coupling to induce asymmetry.
  • Analysis :
    Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) resolves enantiomers. CD spectroscopy confirms optical activity .

Key Challenges and Recommendations

  • Synthetic Scalability : Optimize solvent recovery (e.g., DMF distillation) to reduce costs .
  • Bioactivity Reproducibility : Standardize cell culture conditions (e.g., passage number, serum batch) to minimize variability .

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